molecular formula C11H13NO2 B3386309 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 72594-74-2

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B3386309
CAS No.: 72594-74-2
M. Wt: 191.23 g/mol
InChI Key: GBYJSDOGWMGWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with a carboxylic acid group at the third position and a methyl group at the first position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .

Mode of Action

1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.

Result of Action

1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of 2-aminobenzylamine with an appropriate aldehyde under acidic conditions can yield the desired compound.

Another method involves the reduction of 1-methylquinoline-3-carboxylic acid using hydrogenation techniques. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the quinoline ring to the tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its efficiency and the availability of starting materials. Optimized reaction conditions, such as controlled temperature and pH, are crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using Pd/C is a typical method.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alcohols, amines, dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated tetrahydroquinoline derivatives

    Substitution: Esters, amides, and other functionalized derivatives

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, where its derivatives exhibit significant biological activity.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:

    1,2,3,4-Tetrahydroquinoline-3-carboxylic acid: Lacks the methyl group at the first position, which can influence its biological activity and chemical reactivity.

  • **1-Methyl-1,2,3,

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJSDOGWMGWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

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